
The Chemical Landscape of Ganfeborole
(GSK3036656): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tuberculosis inhibitor 1

Cat. No.: B12427165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical properties of the

tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole

currently in clinical development. This document details its mechanism of action,

physicochemical properties, synthesis, and the experimental protocols used for its

characterization, offering a comprehensive resource for researchers in the field of tuberculosis

drug discovery.

Core Chemical Properties
Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity

against Mycobacterium tuberculosis (Mtb).[1][2] Its unique structure and mechanism of action

make it a promising candidate for new tuberculosis treatment regimens, particularly in the face

of rising drug resistance.[1]

Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes

its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.
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Property Value Reference(s)

IUPAC Name

2-[[(3S)-3-(Aminomethyl)-4-

chloro-1-hydroxy-3H-2,1-

benzoxaborol-7-yl]oxy]ethanol

[3]

Molecular Formula C₁₀H₁₃BClNO₄ [3][4]

Molar Mass 257.48 g·mol⁻¹ [3][4]

CAS Number 2131798-12-2 [3][5]

Hydrogen Bond Acceptors 5 [6]

Hydrogen Bond Donors 3 [6]

Rotatable Bonds 4 [6]

Topological Polar Surface Area 84.94 Å² [6]

XLogP -0.61 [6]

In Vitro Activity and Selectivity
Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory

concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human

counterparts.

Assay Value Reference(s)

Mtb LeuRS IC₅₀ 0.20 µM [2][7]

Human Cytoplasmic LeuRS

IC₅₀
132 µM [2][7]

Human Mitochondrial LeuRS

IC₅₀
>300 µM [2][7]

Mtb H37Rv MIC 0.08 µM [2][7]

Mtb Clinical Isolates MIC₉₀ 0.1 µM [8]
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Mechanism of Action: Inhibition of Leucyl-tRNA
Synthetase
Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in Mycobacterium

tuberculosis protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible

for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in

the translation of genetic information into proteins.[1]

The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole

and the tRNALeu within the editing site of the LeuRS enzyme.[10] This effectively traps the

tRNA, preventing the completion of the aminoacylation process and halting protein synthesis,

which ultimately leads to bacterial cell death.
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Caption: Mechanism of action of Ganfeborole.

Synthesis of Ganfeborole
The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme

is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-

catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.[11]
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Caption: Simplified workflow for the synthesis of Ganfeborole.

Experimental Protocols
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Detailed methodologies for the key experiments cited in the characterization of Ganfeborole

are provided below.

Mtb LeuRS Aminoacylation Assay (IC₅₀ Determination)
This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS.

The protocol is a composite representation based on standard aminoacylation assays.[8][12]

[13]

Materials:

Recombinant Mtb LeuRS enzyme

[³H]-Leucine (radiolabeled)

Total tRNA from E. coli or purified Mtb tRNALeu

ATP solution

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

Ganfeborole stock solution in DMSO

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Prepare serial dilutions of Ganfeborole in the reaction buffer.

In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [³H]-

Leucine.

Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.
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Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for

the enzyme (e.g., 37°C).

Initiate the aminoacylation reaction by adding a solution of ATP to each well.

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

Stop the reaction by adding cold TCA.

Precipitate the macromolecules (including the charged tRNA) on ice.

Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove

unincorporated [³H]-Leucine.

Dry the filters and add scintillation fluid.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate the percentage of inhibition for each Ganfeborole concentration relative to the

DMSO control.

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate

software.

Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The following is a representative microdilution protocol.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and 0.05% Tween 80

Ganfeborole stock solution in DMSO

96-well microtiter plates
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Resazurin solution (for viability assessment)

Procedure:

Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.

Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.

Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free

growth control and a sterile medium control.

Seal the plates and incubate at 37°C for 7-14 days.

After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

Visually assess the color change. A blue color indicates no bacterial growth, while a pink

color indicates viable bacteria.

The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change

from blue to pink.

Early Bactericidal Activity (EBA) Assay
The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a

new anti-tuberculosis drug during the initial days of treatment.[6][9]

Study Design:

A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.

Patients are randomized to receive different oral doses of Ganfeborole or the standard of

care for 14 days.

Procedure:

Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during

the 14-day treatment period.

Process the sputum samples to liquefy and decontaminate them.
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Prepare serial dilutions of the processed sputum.

Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) on the plates from each time point.

The primary endpoint is the rate of change in log₁₀ CFU per milliliter of sputum per day over

the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.

Conclusion
Ganfeborole (GSK3036656) represents a significant advancement in the search for novel anti-

tuberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and

high selectivity offer the potential for a new and effective component in future tuberculosis

treatment regimens. The data and protocols presented in this guide provide a comprehensive

overview of its chemical and biological characteristics, serving as a valuable resource for the

scientific community dedicated to combating tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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